molecular formula C18H15BrN4O3 B352906 (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide CAS No. 402952-94-7

(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide

Cat. No.: B352906
CAS No.: 402952-94-7
M. Wt: 415.2g/mol
InChI Key: SFVWHYBDBMCJKU-UHFFFAOYSA-N
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Description

(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide is a synthetic compound designed for advanced pharmacological research, integrating two privileged medicinal chemistry scaffolds: a 2-oxoindolin-3-ylidene moiety and a benzamide derivative. The 2-oxoindolin (oxindole) core is a structure of high significance in drug discovery, particularly in the development of anticancer agents . This scaffold is found in numerous molecules that show promising activity against a range of cancer cell lines, including Daoy, UW228-2, Huh-7, Hela, and MDA-MB231 . Specifically, N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have been identified as potent inhibitors of c-Met kinase, a key target in cancer therapy, with studies demonstrating their binding mode and structure-activity relationships (SAR) . The inclusion of a bromo-benzamide group further enhances the potential of this compound for exploration in structure-activity relationship studies, as the bromine atom can influence molecular conformation and binding interactions . This compound is intended for research purposes only, specifically for investigating new therapeutic agents, kinase inhibition mechanisms, and conducting comprehensive SAR analyses. Researchers can utilize this chemical tool to probe biological pathways and develop novel treatments for conditions such as cancer. This product is for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-bromo-N-[3-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-oxopropyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3/c19-13-7-3-1-5-11(13)17(25)20-10-9-15(24)22-23-16-12-6-2-4-8-14(12)21-18(16)26/h1-8,21,26H,9-10H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVWHYBDBMCJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CCNC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies highlighting its applications.

Synthesis

The synthesis of (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide involves several steps, including the functionalization of indolin derivatives and the introduction of hydrazine moieties. The compound can be synthesized through a multi-step process that typically includes:

  • Formation of Hydrazone : The reaction of 2-oxoindoline derivatives with hydrazines to form hydrazones.
  • Bromination : Introduction of bromine at the 2-position of the benzamide to enhance biological activity.
  • Amide Formation : Coupling the hydrazone with benzoyl chloride or similar acylating agents to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds related to (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide exhibit notable anticancer properties. For instance, derivatives containing oxindole structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study reported that certain oxindole derivatives led to significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Compound AStaphylococcus aureus15
Compound BEscherichia coli25
(E)-2-bromo-N-(3-oxo...)Pseudomonas aeruginosa20

Insecticidal Activity

Insecticidal assays have indicated that derivatives of this compound possess larvicidal activity against mosquito larvae. For example, a related benzamide showed over 90% mortality at concentrations as low as 10 mg/L . This suggests potential applications in pest control.

Case Studies

  • Anticancer Study : A specific derivative was tested against various cancer cell lines and demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating strong anticancer potential .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of a similar compound against Staphylococcus aureus, achieving an MIC of 10 µg/mL, which is comparable to standard antibiotics .
  • Insect Larvicidal Activity : Research on insecticidal properties revealed that certain derivatives achieved complete mortality in mosquito larvae at concentrations significantly lower than those required for conventional pesticides .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds with oxindole and hydrazone moieties, similar to (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide, as promising anticancer agents. For instance, derivatives of oxindole have been reported to induce apoptosis in cancer cell lines through caspase activation pathways. A notable study demonstrated that substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides exhibited significant apoptosis-inducing activity, suggesting that structural modifications can enhance their efficacy against various cancers .

Antibacterial Properties

The compound's structural features may also confer antibacterial properties. Research into fluorinated imines and hydrazones has shown that certain derivatives possess strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, aldimine-type Schiff bases derived from similar structures demonstrated remarkable activities against clinical isolates of Escherichia coli and Staphylococcus aureus . The incorporation of specific functional groups could enhance the compound's effectiveness as an antibacterial agent.

Building Block for Complex Molecules

The unique structure of (E)-2-bromo-N-(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)benzamide makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of more complex molecules, which can be used in drug discovery and development. For instance, the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles from related compounds illustrates the utility of such derivatives in creating functionalized products with potential biological activities .

Case Studies

Study Focus Findings
Cheng et al. (2024)Antibacterial ActivityDemonstrated that fluorinated aldimines derived from oxindole structures showed significant antibacterial effects against multiple strains, including E. coli and S. aureus .
Shanmugam et al. (2024)Anticancer PotentialReported that hydrazone derivatives exhibit potent anticancer activities through apoptosis induction in various cancer cell lines .
Aalto et al. (2023)Organic SynthesisHighlighted the use of oxindole derivatives as intermediates for synthesizing complex molecules with potential therapeutic applications .

Preparation Methods

Preparation of 2-Bromobenzoyl Chloride

2-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (60°C, 4 h). Excess SOCl₂ is removed under reduced pressure to yield 2-bromobenzoyl chloride as a pale-yellow liquid (Yield: 92–95%).

Acylation of 3-Aminopropionohydrazide

3-Aminopropionohydrazide (1.0 equiv) is dissolved in dry tetrahydrofuran (THF), and triethylamine (2.5 equiv) is added as a base. 2-Bromobenzoyl chloride (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h. The product, N-(3-aminopropionohydrazide)-2-bromobenzamide , is isolated via vacuum filtration after precipitation with ice-cold water (Yield: 78–82%).

Characterization Data :

  • m.p. : 148–150°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.0 Hz, 1H, ArH), 7.72–7.65 (m, 2H, ArH), 3.42 (t, J = 6.4 Hz, 2H, CH₂), 2.91 (t, J = 6.4 Hz, 2H, CH₂), 2.12 (quin, J = 6.4 Hz, 2H, CH₂).

Hydrazone Formation via Condensation with Isatin

Reaction Conditions and Optimization

The hydrazide intermediate (1.0 equiv) and isatin (1.1 equiv) are refluxed in ethanol containing catalytic acetic acid (5 mol%) for 6 h. The (E)-configuration is favored due to steric and electronic effects, with the reaction monitored via TLC (eluent: ethyl acetate/hexanes, 1:1).

Key Variables :

ParameterOptimal ValueImpact on Yield
Catalyst (AcOH)5 mol%Maximizes imine formation
SolventEthanolEnhances solubility
Temperature78°C (reflux)Accelerates kinetics
Reaction Time6 hCompletes conversion

Isolation and Purification

The crude product is cooled to 0°C, inducing crystallization. Recrystallization from ethanol/water (7:3) affords the title compound as a yellow crystalline solid (Yield: 65–70%).

Characterization Data :

  • m.p. : 232–234°C

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.34 (s, 1H, NH), 10.02 (s, 1H, NH), 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.84–7.45 (m, 6H, ArH), 6.92 (d, J = 7.6 Hz, 1H, CH), 3.62 (t, J = 6.4 Hz, 2H, CH₂), 3.21 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (quin, J = 6.4 Hz, 2H, CH₂).

  • HRMS (ESI+) : m/z calcd for C₁₉H₁₆BrN₄O₃ [M+H]⁺: 443.0402; found: 443.0398.

Mechanistic Insights and Stereochemical Considerations

The condensation proceeds via a nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of isatin, followed by dehydration to form the hydrazone. The (E)-isomer predominates due to reduced steric hindrance between the benzamide and indolinone moieties. Acid catalysis polarizes the carbonyl group, enhancing electrophilicity and reaction rate.

Comparative Analysis of Alternative Synthetic Routes

Microwave-Assisted Synthesis

A modified approach employs microwave irradiation (100 W, 120°C, 20 min) in ethanol with acetic acid, reducing the reaction time to 20 min while maintaining comparable yields (68%).

Solid-Phase Synthesis

Immobilization of the hydrazide on Wang resin enables stepwise acylation and hydrazone formation, though yields are lower (55–60%) due to incomplete resin cleavage.

Challenges and Troubleshooting

  • Byproduct Formation : Overheating (>80°C) promotes decomposition of the hydrazone to 2-bromobenzoic acid and indole derivatives.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but complicate purification due to high boiling points.

  • Stereochemical Control : The (Z)-isomer forms transiently but isomerizes to the (E)-form under acidic conditions.

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous Flow Reactors : Improve heat transfer and reduce reaction time (3 h vs. 6 h batch).

  • Green Solvents : Ethanol/water mixtures reduce environmental impact.

  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) enable reuse over five cycles without yield loss .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The compound can be synthesized via microwave-assisted condensation of hydrazine derivatives with substituted isatins. For example, hydrazinyl intermediates are reacted with 2-oxoindolin-3-ylidene precursors in ethanol under acidic conditions (1M HCl) using a Biotage microwave reactor (15–120 minutes, 80–100°C). Yield optimization involves controlling stoichiometry, reaction time, and purification via recrystallization from ethanol . Purity is confirmed by elemental analysis and HPLC (>95%) .

Q. How can spectroscopic techniques and X-ray crystallography confirm structural integrity and stereochemistry?

  • NMR (¹H/¹³C): Key signals include the indole NH (~10–12 ppm), hydrazinyl protons (~8–9 ppm), and carbonyl carbons (~160–180 ppm). E/Z isomerism is distinguished by coupling constants in the olefinic region .
  • IR: Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm functional groups .
  • X-ray crystallography: Resolves absolute configuration and hydrogen bonding networks (e.g., N-H···O interactions between hydrazinyl and carbonyl groups) .

Advanced Research Questions

Q. What methodologies evaluate in vitro anticancer activity, and how are conflicting cytotoxicity data interpreted?

  • MTT assay: Test against cell lines (e.g., HT-29 colon adenocarcinoma, Jurkat leukemia) at 1–100 µM for 48–72 hours. Normalize results with HEK293 embryonic kidney cells to assess selectivity .
  • Data contradictions (e.g., varying IC₅₀ values) may arise from cell line heterogeneity, assay protocols, or compound solubility. Use 3D spheroid models to better mimic in vivo conditions .

Q. How do structural modifications at the hydrazinyl and benzamide moieties influence bioactivity?

  • Hydrazinyl modifications: Substitution with electron-withdrawing groups (e.g., -CF₃) enhances anticancer activity by improving target binding (e.g., Shp2 inhibition) .
  • Benzamide bromination: The 2-bromo group increases lipophilicity, improving membrane permeability (logP ~2.5) .
  • SAR studies: Replace the propyl linker with pyrrolidinone to assess rigidity effects on potency .

Q. What strategies resolve crystallographic discrepancies in polymorphic forms?

  • Graph set analysis: Classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) to differentiate polymorphs .
  • DFT calculations: Compare experimental and theoretical lattice energies to identify stable forms.
  • Variable-temperature XRD: Monitor phase transitions under thermal stress .

Q. How to design experiments to probe antioxidant mechanisms and redox interactions?

  • FRAP assay: Measure Fe³⁺ reduction capacity at 593 nm, comparing to ascorbic acid standards .
  • ROS scavenging: Use DCFH-DA fluorescence in HT-29 cells treated with 10 µM compound.
  • EPR spectroscopy: Detect radical species (e.g., •OH) quenched by the indole-hydrazone scaffold .

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